molecular formula C13H11NO2 B2429557 methyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate CAS No. 113966-65-7

methyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate

Cat. No. B2429557
M. Wt: 213.236
InChI Key: IWGMHVHTDDLNEA-VQDMZCOGSA-N
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Description

The compound “methyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate” is an organic compound containing a cyano group (-CN), a phenyl group (C6H5-), and a methyl ester group (-COOCH3). The presence of the diene (two carbon-carbon double bonds) in the structure suggests that it might participate in reactions typical of conjugated dienes, such as Diels-Alder reactions .


Molecular Structure Analysis

The compound contains a conjugated system (alternating single and double bonds), which may give it unique optical and electronic properties. The cyano group is a strong electron-withdrawing group, which would increase the acidity of any protons on the carbon adjacent to it .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The cyano group can undergo hydrolysis to form a carboxylic acid. The carbon-carbon double bonds in the diene could participate in addition reactions or cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of the cyano group, phenyl group, and ester group in this compound would likely make it polar and potentially capable of participating in hydrogen bonding .

Scientific Research Applications

Antifungal Potential

Cinnamal derivatives, including 2-cyano-5-phenylpenta-2,4-dienoic acid, have shown significant antifungal potential against Alternaria alternata. The study highlighted one compound, 2-(3-phenylallylidene) malononitrile, exhibiting promising antifungal activity, comparable to standard fungicides (Mehton, Rai, & Sharma, 2009).

Chemical Reactions and Synthesis

Research has explored the chemical behavior of ethyl 2-(N,N-dimethylamino)penta-2,4-dienoate, leading to the formation of methyl N-methyl-2-(2-propenyl)-3-cyano-pyrrolidine-2-carboxylate, demonstrating unique [3+2]-atoms cycloaddition reactions (Bourhis & Vercauteren, 1994).

Inhibition of Root Gravitropism

(2Z,4E)-5-phenylpenta-2,4-dienoic acid (ku-76) has been identified as a selective inhibitor of root gravitropic bending in lettuce radicles. The study emphasizes the importance of the (2Z,4E)-diene unit, the aromatic ring, and the carboxylic acid moiety for potent inhibitory activity (Shindo et al., 2020).

Modulation of Piezochromic Fluorescence

Piezochromic molecules, including (2Z,4E)-2-(4-(Diphenylamino)phenyl)-5-phenylpenta-2,4-dienenitrile, have been synthesized and studied for their tunable fluorescence behavior under pressure. This research contributes to understanding intramolecular charge-transfer properties (Man et al., 2019).

Future Directions

The potential applications and future directions for a compound like this could be vast, depending on its specific properties. It could potentially be used in the development of new pharmaceuticals, as a monomer in polymer synthesis, or in the development of new materials .

properties

IUPAC Name

methyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)12(10-14)9-5-8-11-6-3-2-4-7-11/h2-9H,1H3/b8-5+,12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGMHVHTDDLNEA-VQDMZCOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC=CC1=CC=CC=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\C=C\C1=CC=CC=C1)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate

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